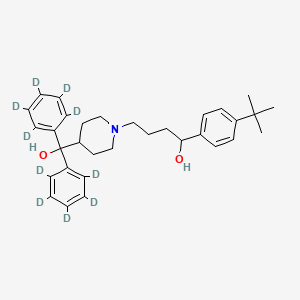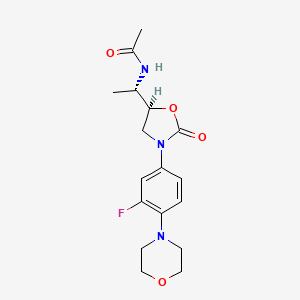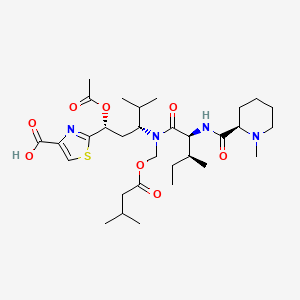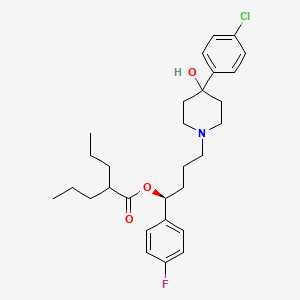
(S)-(-)-Mrjf22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Mrjf22 is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject of study in organic chemistry, pharmacology, and material science. The compound’s enantiomeric purity and specific optical rotation are critical for its applications in asymmetric synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Mrjf22 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperature, pH, and solvent systems to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Mrjf22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(-)-Mrjf22 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of chiral materials and catalysts, enhancing the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-Mrjf22 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and catalysis.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-(-)-Mrjf22 include other chiral molecules with analogous structures and properties. Examples include ®-(+)-Mrjf22, (S)-(-)-Ibuprofen, and ®-(+)-Ibuprofen.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting enantiomeric purity. This uniqueness is essential for its role in asymmetric synthesis and its potential therapeutic applications, where the (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
Properties
Molecular Formula |
C29H39ClFNO3 |
|---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |
InChI |
InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |
InChI Key |
ZMMTZQWVQFDIBG-MHZLTWQESA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



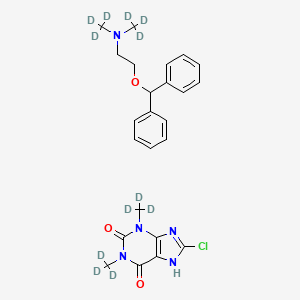
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

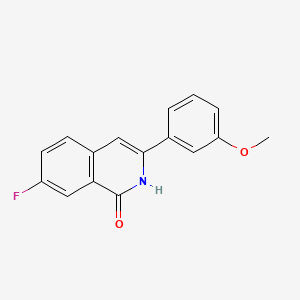

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

